6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-5-2-4-13(10-14)16-7-8-17(22)21(20-16)11-12-3-1-6-15(19)9-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEDJXXPUHYSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce a bromine atom at the 3-position.
Formation of the Fluorophenyl Intermediate: Similarly, a fluorine atom is introduced at the 3-position of another phenyl ring through fluorination.
Coupling Reaction: The bromophenyl and fluorophenyl intermediates are then coupled with a dihydropyridazinone core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling and cyclization reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure of 6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one allows it to interact with various biological targets involved in cancer progression. For instance, derivatives of dihydropyridazine compounds have shown promising results against several cancer cell lines, including breast and prostate cancer, with IC50 values indicating significant growth inhibition .
Inhibition of Phosphodiesterase Enzymes
The compound has been investigated for its role as a selective inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE4. PDE4 inhibitors are known for their anti-inflammatory properties and are being developed for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The ability of this compound to modulate cyclic nucleotide levels suggests it could be a valuable therapeutic agent in these contexts .
Biochemical Applications
Modulation of Stem Cell Differentiation
Research indicates that compounds similar to this compound can influence stem cell differentiation pathways. By targeting specific protein kinases or other molecular pathways, these compounds may promote or inhibit differentiation based on the desired therapeutic outcomes .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Studies have shown that certain derivatives exhibit significant antibacterial effects against various pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Material Science Applications
Synthesis of Functional Materials
In material science, the unique properties of this compound allow it to be utilized in the synthesis of novel polymers and nanomaterials. Its ability to form stable complexes with metals can lead to the development of advanced materials with specific electronic or optical properties. Such materials have applications in electronics and photonics .
Case Studies
- Anticancer Efficacy Study : A recent study evaluated the anticancer efficacy of various dihydropyridazine derivatives, including this compound. The study reported that this compound exhibited a notable IC50 value against MCF-7 breast cancer cells, indicating strong antiproliferative activity compared to standard chemotherapeutics .
- PDE4 Inhibition in Asthma Models : In vivo studies using murine models of asthma demonstrated that compounds similar to this compound effectively reduced airway hyperreactivity and inflammation. These findings support the potential use of this compound in developing new treatments for asthma and other inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogenation : The target compound’s 3-bromophenyl and 3-fluorobenzyl groups contribute to its lipophilicity (LogP ~3.5 estimated), favoring membrane permeability. In contrast, the compound’s hydroxypropoxy groups increase hydrophilicity, albeit offset by the disulfide bridge .
- Bromine’s polarizability could enhance van der Waals interactions, while fluorine’s electronegativity modulates electronic distribution .
Biological Activity
The compound 6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the dihydropyridazinone class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a dihydropyridazinone core with bromine and fluorine substituents that are known to influence biological activity through electronic and steric effects.
Biological Activity Overview
Research indicates that this compound exhibits several important biological activities:
- Anticancer Activity : In vitro studies have shown that the compound has significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating potent antiproliferative activity.
- Antimicrobial Properties : The compound has been tested against a range of bacterial strains, showing promising antibacterial activity. The presence of halogen substituents (bromine and fluorine) enhances its interaction with microbial cell membranes.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as a lead for developing anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl rings significantly affect biological activity:
- Bromine Substitution : The presence of the bromine atom on the 3-position of the phenyl ring increases lipophilicity and enhances binding affinity to biological targets.
- Fluorine Substitution : The fluorine atom at the 3-position of the second phenyl ring contributes to increased metabolic stability and bioavailability.
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assays :
- Antibacterial Activity :
- In Vivo Studies :
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic routes for preparing 6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazines with diketones or via [3+3] cycloaddition reactions .
- Step 2 : Functionalization at position 6 using Suzuki-Miyaura coupling with 3-bromophenylboronic acid under Pd catalysis .
- Step 3 : Alkylation at position 2 with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization Tips : - Control temperature (60–80°C) to minimize side reactions like over-alkylation.
- Use anhydrous solvents (DMF, THF) and inert atmosphere (N₂/Ar) for Pd-catalyzed steps .
- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include pyridazinone C=O (~165 ppm), aromatic protons (δ 7.0–8.5 ppm for bromophenyl/fluorophenyl groups) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC : Use C18 columns (ACN/H₂O gradient) to assess purity (>95%) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to study conformational stability .
- Docking Studies : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., kinases) using PDB structures .
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Measure logP (octanol/water) to assess membrane permeability.
- Perform microsomal stability assays (e.g., human liver microsomes) to evaluate metabolic degradation .
- Target Engagement Assays :
- Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding constants (Kd) with purified proteins .
- In Vivo Validation :
- Dose-response studies in rodent models with LC-MS/MS quantification of plasma/tissue concentrations .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane, EtOAc/heptane) for slow vapor diffusion .
- Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .
- Temperature Gradients : Use cryocooling (100 K) with liquid N₂ to preserve crystal integrity during data collection .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Testing :
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | >50 (25°C) | Shake-flask |
| Water | <0.1 | HPLC-UV |
| Ethanol | 5–10 | Gravimetric |
- Root Cause Analysis :
- Variations may arise from impurities (e.g., residual salts) or polymorphic forms.
- Characterize batches via PXRD to rule out crystalline vs. amorphous differences .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
